molecular formula C15H19FN2O5S B12212183 Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester CAS No. 1236256-97-5

Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester

Cat. No.: B12212183
CAS No.: 1236256-97-5
M. Wt: 358.4 g/mol
InChI Key: ZAPPLKRCEAMOEI-UHFFFAOYSA-N
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Description

Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester is a complex organic compound with a unique structure that includes a glycine backbone, a piperidine ring, and a fluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester typically involves multiple steps. One common method includes the reaction of glycine with a sulfonyl chloride derivative, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-[(4-fluorophenyl)sulfonyl]-N-methyl-, ethyl ester
  • Glycine, N-[(4-fluorophenyl)sulfonyl]-N-methyl-, 1,1-dimethylethyl ester

Uniqueness

Glycine, N-[[1-[(4-fluorophenyl)sulfonyl]-2-piperidinyl]carbonyl]-, methyl ester is unique due to its specific structural features, such as the piperidine ring and the fluorophenyl sulfonyl group.

Properties

CAS No.

1236256-97-5

Molecular Formula

C15H19FN2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-2-carbonyl]amino]acetate

InChI

InChI=1S/C15H19FN2O5S/c1-23-14(19)10-17-15(20)13-4-2-3-9-18(13)24(21,22)12-7-5-11(16)6-8-12/h5-8,13H,2-4,9-10H2,1H3,(H,17,20)

InChI Key

ZAPPLKRCEAMOEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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